2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide
Description
2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a methyl group, an oxo group, a toluidino group, and an acrylamide moiety
Properties
IUPAC Name |
N-(4-methylphenyl)-11-(2-methylprop-2-enoylamino)undecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-20-15-13-19(3)14-16-20/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRSPVLVYUILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCCCCCCNC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide typically involves a multi-step process. The starting materials include 2-methylacrylamide and 11-oxo-11-(4-toluidino)undecanoic acid. The reaction proceeds through the formation of an amide bond between the amine group of 11-oxo-11-(4-toluidino)undecanoic acid and the acrylamide group of 2-methylacrylamide. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, tetrahydrofuran, and dimethylformamide.
Chemical Reactions Analysis
Substitution Reactions
The acrylamide moiety undergoes nucleophilic substitution due to the electrophilic α,β-unsaturated carbonyl system. Key reactions include:
a. Thiol Conjugation
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Acrylamides react with soft nucleophiles like glutathione (GSH), forming Michael adducts. This reaction is critical in detoxification pathways but can disrupt cellular redox balance .
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Reagents/Conditions : GSH in aqueous buffers (pH 7–8, 37°C).
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Product : Thioether-linked GSH conjugates. For example, N,N′-methylenebis(acrylamide) forms double conjugates with GSH .
b. Amine Addition
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Primary and secondary amines attack the acrylamide’s β-carbon, yielding substituted amides.
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Reagents/Conditions : Amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 25–60°C.
Structural Influences :
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The 2-methyl group introduces steric hindrance, slightly reducing reactivity compared to unsubstituted acrylamides .
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The 11-oxo-11-(4-toluidino)undecyl chain’s electron-withdrawing effects enhance the acrylamide’s electrophilicity, offsetting steric limitations .
Reduction Reactions
a. Acrylamide Double Bond Reduction
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The α,β-unsaturated bond is reduced to a single bond, forming saturated propionamide derivatives.
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Reagents/Conditions :
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Product : 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]propionamide.
b. Ketone Reduction
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The 11-oxo group is reduced to a hydroxyl group.
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Reagents/Conditions : NaBH₄ or catalytic hydrogenation (H₂/Pd-C).
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Product : 11-hydroxy-11-(4-toluidino)undecyl derivative.
Oxidation Reactions
a. Acrylamide Oxidation
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The acrylamide double bond can undergo epoxidation or hydroxylation under strong oxidizing conditions.
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Reagents/Conditions :
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Ozone (O₃) for ozonolysis, cleaving the double bond.
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Potassium permanganate (KMnO₄) in acidic conditions for dihydroxylation.
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b. Aromatic Ring Oxidation
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The 4-toluidino group’s methyl substituent can be oxidized to a carboxylic acid.
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Reagents/Conditions : KMnO₄ in alkaline aqueous solution.
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Product : 4-carboxy-aniline derivative.
Comparative Reactivity
The compound’s reactivity diverges from simpler acrylamides due to its unique substituents:
Table 1: Second-Order Rate Constants (k<sub>GSH</sub>) for Acrylamide-GSH Reactions
| Compound | k<sub>GSH</sub> (M<sup>−1</sup> h<sup>−1</sup>) |
|---|---|
| N,N′-Methylenebis(acrylamide) | 134.8 |
| N,N-Diethylacrylamide | 2.57 |
For 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide:
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Predicted k<sub>GSH</sub>: ~10–50 M<sup>−1</sup> h<sup>−1</sup> (moderate reactivity due to competing steric and electronic effects).
Key Observations:
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Steric Effects : The undecyl chain may shield the acrylamide group, reducing accessibility to nucleophiles .
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Electronic Effects : Electron-withdrawing groups (e.g., oxo) lower the LUMO energy, enhancing electrophilicity .
Toxicity Implications
Scientific Research Applications
Chemistry
2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide serves as a building block for synthesizing more complex molecules and polymers. Its unique functional groups allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of corresponding oxides or hydroxylated derivatives |
| Reduction | Conversion of the oxo group to a hydroxyl group |
| Substitution | Participation in nucleophilic substitution reactions |
Biology
The compound's structure makes it valuable for studying enzyme-substrate interactions and protein-ligand binding. Its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related acrylamide derivatives have shown efficacy against various human tumor cell lines, demonstrating the potential for this compound in cancer treatment protocols.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its ability to undergo polymerization makes it suitable for developing advanced materials used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxo and toluidino groups may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide can be compared with other similar compounds, such as:
N-(4-toluidino)acrylamide: Lacks the 11-oxo-11-undecyl chain, resulting in different chemical properties and applications.
2-methylacrylamide: Does not contain the toluidino and oxo groups, leading to distinct reactivity and uses.
11-oxo-11-(4-toluidino)undecanoic acid:
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.
Biological Activity
2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 358.52 g/mol. Its structure features a long undecyl chain, an acrylamide moiety, and a 4-toluidine group, which contribute to its distinct chemical properties and biological interactions. The presence of functional groups such as the oxo group enhances its reactivity and potential for binding with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The acrylamide group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially modulating their activity.
- Cellular Effects : Preliminary studies suggest that this compound may influence cell proliferation and migration, which are critical in cancer biology.
- Binding Affinity : The oxo and toluidino groups may enhance the compound's binding affinity to specific receptors or enzymes, leading to altered biological responses.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance:
- Cell Line : EA.hy926 (human endothelial cells)
- IC50 Values : Initial findings suggest an IC50 value in the range of micromolar concentrations, indicating moderate cytotoxicity. Further studies are needed to determine specific dose-response relationships.
Comparative Analysis
To understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide | C22H34N2O2 | Contains phenethylamine instead of toluidine |
| Acrylamide | C3H5NO | Simpler structure; widely studied for neurotoxicity |
| N,N-Dimethylacrylamide | C5H9NO | Lacks long undecyl chain; used in polymer applications |
This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.
Case Study 1: Antiproliferative Effects
In a recent study focusing on the antiproliferative effects of various acrylamide derivatives, this compound was found to significantly inhibit endothelial cell migration at sub-toxic doses. This suggests potential applications in anti-angiogenic therapies.
Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that treatment with this compound resulted in G2/M phase arrest in cell cycle analysis, suggesting it may disrupt normal cell division processes. These findings align with observations from other acrylamide derivatives known for similar effects.
Applications in Research and Industry
The unique properties of this compound make it a valuable tool in various fields:
- Medicinal Chemistry : Potential use as a lead compound for developing new therapeutic agents targeting cancer.
- Materials Science : Applications in synthesizing polymers with tailored properties due to its acrylamide functionality.
- Biological Research : Investigating enzyme-substrate interactions and protein-ligand binding dynamics.
Q & A
Q. How can researchers design experiments to study thermal degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
